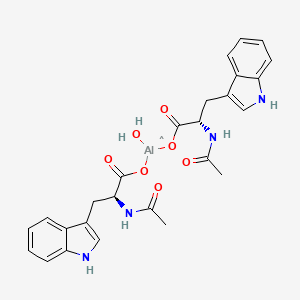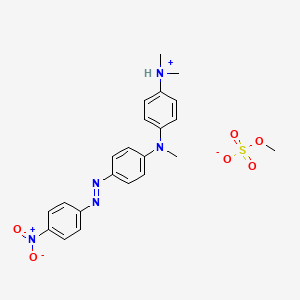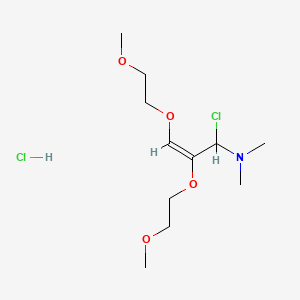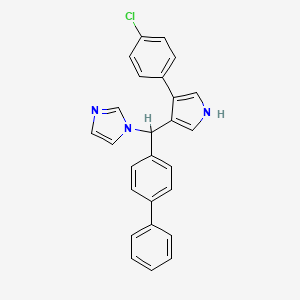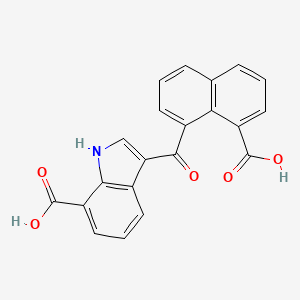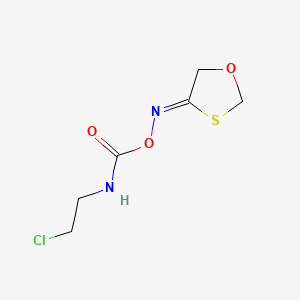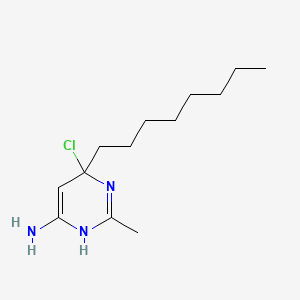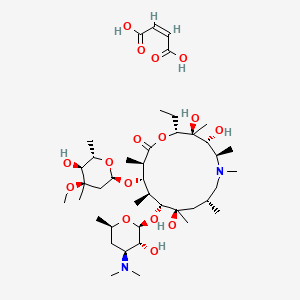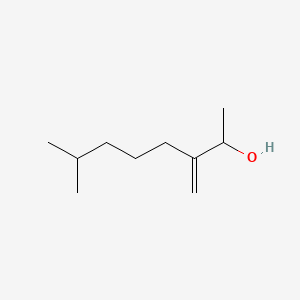
7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative is an organic compound with the molecular formula C10H20O and a molecular weight of 156.26 g/mol. This compound belongs to the class of alcohols and is characterized by its unique structure, which includes a tetrahydro derivative of a methyleneoctadienol. It is commonly used in various chemical and industrial applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methyl-3-methyleneocta-4,6-dien-2-one.
Hydrogenation: The key step involves the hydrogenation of the starting material under controlled conditions to produce the tetrahydro derivative.
Purification: The resulting product is then purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Large-scale hydrogenation reactors are used to facilitate the hydrogenation process efficiently.
Continuous Purification: Industrial purification methods, such as continuous distillation and large-scale chromatography, are employed to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-3-methyleneocta-4,6-dien-2-one
- 7-Methyl-3-methyleneocta-4,6-dien-2-ol
- 7-Methyl-3-methyleneocta-4,6-dien-2-ol, dihydro derivative
Uniqueness
7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative is unique due to its tetrahydro structure, which imparts distinct chemical and physical properties compared to its non-tetrahydro counterparts. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
71697-21-7 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
7-methyl-3-methylideneoctan-2-ol |
InChI |
InChI=1S/C10H20O/c1-8(2)6-5-7-9(3)10(4)11/h8,10-11H,3,5-7H2,1-2,4H3 |
InChI Key |
XWXBDYFMIRDYCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(=C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


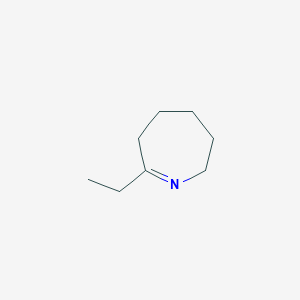
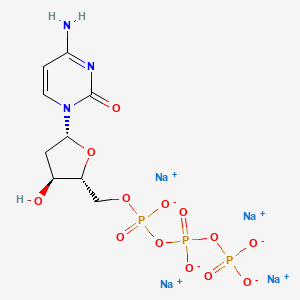
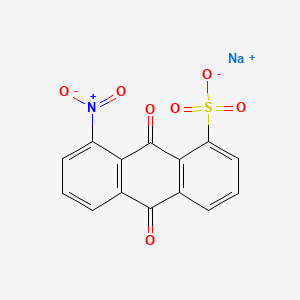
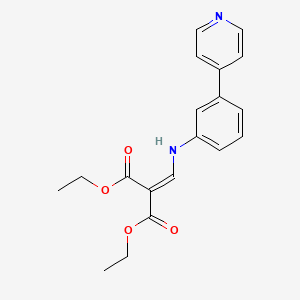
![2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide](/img/structure/B12686429.png)
